molecular formula C19H16ClF3N2O4 B4034192 [3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3,4-dimethoxyphenyl)methanone

[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B4034192
M. Wt: 428.8 g/mol
InChI Key: XSORVDYFGCTEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3,4-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H16ClF3N2O4 and its molecular weight is 428.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-chlorophenyl)-1-(3,4-dimethoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is 428.0750692 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Physicochemical Characterization

Research has been conducted on similar compounds to understand their structural and physicochemical properties. For instance, studies on the synthesis and structural characterization of isostructural compounds involving chlorophenyl and dimethoxybenzoyl groups highlight the utility of these compounds in understanding molecular conformation and crystalline structures (Kariuki et al., 2021). Another study on cyclooxygenase-1-selective inhibitors provides insights into molecular geometry, showcasing how such structural information can aid in the development of compounds with potential therapeutic applications (Long et al., 2009).

Synthesis and Application in Material Science

The synthesis of compounds containing chlorophenyl and dimethoxybenzoyl groups has been extensively studied, revealing methods that could be applied to synthesize a variety of structurally related compounds for use in material science and as potential chemosensors. A study demonstrates the synthesis and photophysical investigation of novel pyrazoline derivatives, highlighting their application as fluorescent chemosensors for metal ion detection (Khan, 2020).

Molecular Structure and DFT Studies

Investigations into the molecular structure and electronic properties of related compounds, through Density Functional Theory (DFT) studies, provide a foundation for understanding the chemical reactivity and stability of these molecules. For example, a detailed computational study on a pyrazole derivative similar to the one used DFT to explore its molecular structure, electronic, chemical, and spectroscopic properties, offering valuable insights into its potential applications in various scientific domains (Pathade et al., 2020).

Antibacterial Activities

Further derivatives of compounds with a benzoyl and pyrazole structure have been synthesized and tested for their antibacterial activities, demonstrating the potential of these molecules as antimicrobial agents. This suggests that the compound could also be explored for similar applications, pending further research (Bildirici et al., 2007).

Properties

IUPAC Name

[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O4/c1-28-15-8-5-12(9-16(15)29-2)17(26)25-18(27,19(21,22)23)10-14(24-25)11-3-6-13(20)7-4-11/h3-9,27H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSORVDYFGCTEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3,4-dimethoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3,4-dimethoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3,4-dimethoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3,4-dimethoxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3,4-dimethoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3,4-dimethoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.